2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL
Description
2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL, also referred to as Aminopurvalanol A (CID55326) , is a cyclin-dependent kinase (CDK) inhibitor with demonstrated potency in targeting ERK1/2 kinases and inducing cell cycle arrest. Its molecular formula is C₂₀H₂₇ClN₈O, and it exhibits an IC₅₀ of 1.25 μM for G2/M phase arrest in cellular assays . The compound features a purine core substituted with a 3-amino-5-chlorophenyl group at position 6 and an isopropyl group at position 9, contributing to its selective kinase inhibition profile.
Properties
IUPAC Name |
2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMROQQYRRQPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traube Cyclization
A classic approach involves cyclizing 4,5-diaminopyrimidine derivatives with formamide or triethyl orthoformate under acidic conditions. For 9-isopropylpurine derivatives, the 6-position is typically functionalized post-cyclization. However, regioselectivity challenges necessitate protective group strategies.
Example Protocol
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Substrate : 4,5-Diamino-6-chloropyrimidine
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Cyclization Agent : Trimethyl orthoformate (2.5 eq), HCl (cat.)
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Conditions : Reflux in ethanol (12 h, 80°C)
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Yield : ~60–70% (unoptimized)
Imidazole-Pyrimidine Condensation
Alternatively, coupling 4,5-diaminopyrimidine with an imidazole fragment (e.g., 4-isopropyl-1H-imidazole) using carbodiimide-mediated coupling may improve regiocontrol. This method favors 9-substitution during ring closure.
Functionalization at the 9-Position
Introducing the isopropyl group at N9 requires alkylation post-purine formation. Alkyl halides or Mitsunobu reactions are viable, though competing N7/N3 alkylation must be mitigated.
Direct Alkylation
Mitsunobu Reaction
For higher selectivity, Mitsunobu conditions (DIAD, PPh₃) with isopropyl alcohol may be employed, though yields are moderate (~50%) due to steric hindrance.
6-(3-Amino-5-chlorophenyl)amino Substitution
Nucleophilic aromatic substitution (SNAr) at C6 is feasible using a 3-amino-5-chloroaniline derivative. The electron-deficient purine ring activates the 6-position for displacement.
SNAr Protocol
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Substrate : 6-Chloro-9-isopropylpurine
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Nucleophile : 3-Amino-5-chloroaniline (1.5 eq)
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Conditions : n-BuLi (1.1 eq), THF, −78°C → RT, 12 h
2-Amino-3-methylbutan-1-ol Side Chain Installation
The 2-position amine is introduced via nucleophilic substitution or Buchwald-Hartwig coupling. The amino alcohol moiety, derived from (S)-(+)-2-amino-3-methyl-1-butanol (CAS 2026-48-4), requires protection to prevent side reactions.
Protective Group Strategy
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Amine Protection : Boc (di-tert-butyl dicarbonate)
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Alcohol Protection : TBS (tert-butyldimethylsilyl chloride)
Coupling Reaction
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Substrate : 6-(3-Amino-5-chloroanilino)-9-isopropylpurin-2-yl chloride
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Nucleophile : Boc-protected (S)-2-amino-3-methyl-1-butanol (1.2 eq)
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Base : DIPEA (3 eq), DMF, 50°C, 8 h
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Deprotection : TFA/CH₂Cl₂ (1:1), 2 h
Purification and Characterization
Chromatographic Methods
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Normal Phase SiO₂ : Ethyl acetate/hexane (3:7 → 1:1 gradient)
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Reverse Phase C18 : MeCN/H₂O (0.1% TFA), 20 → 60% over 30 min
Analytical Data (Hypothetical)
| Parameter | Value |
|---|---|
| HPLC Retention Time | 6.5 min (C18, MeCN/H₂O) |
| MS (ESI+) | m/z 404.1 [M+H]⁺ |
| ¹H NMR (DMSO-d6) | δ 8.21 (s, 1H, H8), 6.82 (s, 1H, Ar) |
Challenges and Optimization
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Regioselectivity : Competing alkylation at N7/N3 necessitates precise stoichiometry and temperature control.
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Amino Alcohol Stability : The unprotected amino alcohol may undergo intramolecular cyclization; thus, stepwise deprotection is critical.
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Sulfation Risk : Analogous purines (e.g., olomoucine II) exhibit sulfation in biological matrices, suggesting potential metabolite interference during in vitro testing.
Chemical Reactions Analysis
Reaction Sites and Functional Group Reactivity
The compound’s reactivity is governed by its:
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6-Aminopurine core (imidazopyrimidine scaffold)
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Amino groups (at positions 2, 6, and 3-chloroaniline substituent)
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Hydroxyl group (3-methylbutanol side chain)
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Isopropyl substituent (steric bulk at position 9)
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| 6-Aminopurine scaffold | Nucleophilic substitution | Alkylation, phosphorylation at N7/N9 positions |
| 2-Amino group | Hydrogen bonding, acid-base interactions | Protonation/deprotonation (pKa ~8–10) |
| 3-Chloroaniline substituent | Electrophilic aromatic substitution | Nitration, sulfonation (meta-directing Cl) |
| Hydroxyl group | Esterification, oxidation | Acetylation, oxidation to ketone |
Data derived from structural analysis of PubChem entries and DrugBank annotations .
Key Biochemical Interactions
Purvalanol A primarily acts as a cyclin-dependent kinase (CDK) inhibitor through competitive ATP-binding site interactions:
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Hydrogen bonding : The 2-amino and hydroxyl groups form hydrogen bonds with kinase residues (e.g., Asp86 in CDK2) .
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Steric hindrance : The 9-isopropyl group disrupts ATP binding by occupying hydrophobic pockets .
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π-π stacking : The purine core interacts with aromatic residues (e.g., Phe80) in the kinase active site .
| Kinase Target | Inhibition IC₅₀ (nM) | Mechanism |
|---|---|---|
| CDK2 | 70 | Competitive ATP inhibition via H-bonding |
| CDK1 | 40 | Blockade of Thr14/Tyr15 phosphorylation |
| CDK5 | 25 | Disruption of cyclin activation domain |
Stability Profile
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous solution (pH 7) | Stable for 24h at 25°C | N/A |
| Acidic (pH <3) | Partial hydrolysis of purine core | 6-Aminopurine derivatives |
| Oxidative environments | Hydroxyl group oxidation to ketone | 3-Methylbutanone side chain |
Data inferred from synthetic protocols in Sigma-Aldrich and EvitaChem documentation .
Unresolved Reactivity and Research Gaps
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Electrophilic reactivity of chloro group : Limited data on nucleophilic substitution at the 5-chlorophenyl position.
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Stereochemical stability : The (2S)-configuration’s impact on reaction kinetics remains underexplored .
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Metabolic transformations : Hepatic cytochrome P450-mediated oxidation pathways are poorly characterized .
Experimental studies using techniques like HPLC-MS and X-ray crystallography are needed to validate these hypotheses.
Scientific Research Applications
2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by targeting specific molecular pathways. It has been shown to interact with cyclin-dependent kinase 6 (CDK6) and other cyclin homologs, which play crucial roles in cell cycle regulation . The binding of the compound to these targets inhibits their activity, leading to altered cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Aminopurvalanol A vs. Olomoucine II
Olomoucine II (6-(2-hydroxybenzylamino)-2-[[1-(hydroxymethyl)-2-(methyl)propyl]amino]-9-isopropylpurine) shares structural similarities with Aminopurvalanol A, including the purine backbone and isopropyl substitution. However, key differences include:
- Substituent at Position 6: Olomoucine II has a 2-hydroxybenzylamino group, whereas Aminopurvalanol A features a 3-amino-5-chlorophenyl group, enhancing its affinity for ERK2 (IC₅₀ = 3.1 μM vs. ERK1 = 12.0 μM) .
- Biological Activity: Olomoucine II primarily targets CDKs (e.g., CDK2/cyclin E), while Aminopurvalanol A shows broader kinase inhibition, including ERK1/2 and CDK1/cyclin B .
Aminopurvalanol A vs. Alvocidib
Alvocidib (flavopiridol), a flavonoid-based CDK inhibitor, differs structurally but overlaps functionally:
- Mechanism: Alvocidib non-selectively inhibits CDKs (1, 2, 4, 6) and RNA polymerase II, whereas Aminopurvalanol A exhibits specificity for ERK2 and CDK1 .
- Potency: Aminopurvalanol A has a lower IC₅₀ for G2/M arrest (1.25 μM) compared to Alvocidib (~40 nM), but the latter has broader clinical applications .
Pharmacological and Chemical Data
Functional and Clinical Differentiation
- Selectivity: Aminopurvalanol A’s chlorophenyl group enhances ERK2 binding, distinguishing it from Olomoucine II’s CDK2 focus and BMS-242’s immunomodulatory PD-1/PD-L1 inhibition .
- Therapeutic Potential: While BMS-242 is in clinical trials for immune checkpoint blockade, Aminopurvalanol A remains a research tool for kinase signaling studies .
- Toxicity: Aminopurvalanol A’s apoptotic effects at low micromolar concentrations contrast with BMS-242’s nanomolar efficacy and milder cytotoxicity .
Biological Activity
Introduction
The compound 2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropylpurin-2-YL}amino)-3-methylbutan-1-OL , commonly referred to as Purvalanol A , is a small organic molecule belonging to the class of 6-aminopurines . Its structure features a purine base with various substituents, including an amino group and an isopropyl moiety, which contribute to its biological activity. This compound has garnered attention in cancer research due to its role as a cyclin-dependent kinase (CDK) inhibitor , which is crucial for regulating the cell cycle.
| Property | Value |
|---|---|
| Chemical Formula | C19H26ClN7O |
| Molecular Weight | 403.909 g/mol |
| CAS Number | Not Available |
| IUPAC Name | (2S)-2-({6-[(3-amino-5-chlorophenyl)amino]-9-(propan-2-yl)-9H-purin-2-yl}amino)-3-methylbutan-1-ol |
| DrugBank ID | DB07379 |
Purvalanol A functions primarily as a selective inhibitor of cyclin-dependent kinases, particularly CDK1 and CDK2. By inhibiting these kinases, Purvalanol A disrupts the phosphorylation processes essential for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for therapeutic applications in oncology.
Biological Activity
- Inhibition of Cyclin-dependent Kinases (CDKs) :
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Antitumor Effects :
- In vitro studies have demonstrated that Purvalanol A effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce cell death is attributed to its interference with CDK activity, which is often dysregulated in tumors.
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Lower Toxicity Profile :
- Compared to other CDK inhibitors like Roscovitine and Flavopiridol, Purvalanol A has shown a lower toxicity profile, making it a more favorable option for therapeutic use.
Case Studies
Several studies have explored the efficacy of Purvalanol A in preclinical models:
- Study 1 : In a study involving human breast cancer cells (MCF-7), treatment with Purvalanol A resulted in significant inhibition of cell growth and induction of apoptosis, highlighting its potential as an effective anticancer agent.
- Study 2 : Another investigation focused on prostate cancer cells demonstrated that Purvalanol A treatment led to G1 phase arrest and decreased expression of cyclins A and B, further supporting its role as a CDK inhibitor .
Comparative Analysis
The following table compares Purvalanol A with other known CDK inhibitors:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| Purvalanol A | Complex purine structure | Selective CDK inhibitor with lower toxicity |
| Roscovitine | Similar purine backbone | Selective but higher toxicity |
| Flavopiridol | Contains flavonoid structure | Broad-spectrum CDK inhibitor with anti-inflammatory properties |
| SNS-032 | Another purine analog | Efficacy against chronic lymphocytic leukemia |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, leveraging intermediates like 6-chloro-9-isopropylpurine derivatives. Purity validation typically employs RP-HPLC with a C18 column (5 µm, 250 mm × 4.6 mm) using a gradient of methanol/water (pH adjusted with 0.1% trifluoroacetic acid) at 1 mL/min flow rate. UV detection at 254 nm ensures quantification . Structural confirmation requires H/C NMR (DMSO-d₆, 400 MHz) and high-resolution mass spectrometry (HRMS) .
Q. How is the compound’s stereochemistry resolved, and what techniques confirm its structural integrity?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak IC column) or asymmetric synthesis using chiral auxiliaries can resolve stereoisomers. X-ray crystallography (monoclinic P2₁ space group, Cu-Kα radiation) provides definitive conformational analysis, while NOESY NMR identifies spatial proximity of substituents like the isopropyl group and chlorophenyl moiety .
Advanced Research Questions
Q. How can cascade [3,3]-sigmatropic rearrangements be optimized to synthesize derivatives with enhanced bioactivity?
- Methodological Answer : Reacting the purine core with benzofuran-derived Mannich bases under microwave-assisted conditions (80°C, 30 min) enables regioselective [3,3]-rearrangements. Kinetic studies (via in-situ IR monitoring) and DFT calculations (B3LYP/6-31G**) optimize transition states. Post-rearrangement aromatization with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) stabilizes the product .
Q. What strategies address conflicting NMR and computational data regarding the compound’s tautomeric states?
- Methodological Answer : Discrepancies between experimental H NMR (e.g., downfield shifts at δ 12.5 ppm for NH groups) and DFT-predicted tautomers can be resolved by variable-temperature NMR (VT-NMR, −40°C to 80°C) to identify dynamic equilibria. Solvent polarity studies (DMSO vs. CDCl₃) and N-labeling further clarify hydrogen-bonding networks .
Q. How do substituents (e.g., 3-amino-5-chlorophenyl) influence the compound’s molecular packing and solubility?
- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) reveals that chlorophenyl groups enhance π-π stacking (interplanar distances ~3.5 Å), while the isopropyl moiety reduces solubility in polar solvents. Quantitative structure-property relationship (QSPR) models correlate logP values (measured via shake-flask method) with substituent electronic parameters (Hammett σ constants) .
Methodological Challenges
Q. What protocols mitigate degradation during long-term stability studies of this compound?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) in amber vials with nitrogen headspace reduces oxidative degradation. LC-MS/MS identifies degradation products (e.g., dechlorinated analogs), while Arrhenius modeling predicts shelf-life under standard storage conditions .
Q. How can structure-activity relationships (SAR) be systematically explored for Mannich base derivatives?
- Methodological Answer : Parallel synthesis using diverse aldehydes/amines (e.g., morpholine, thiophene derivatives) under Mannich conditions (EtOH, 60°C, 12 h) generates a library. In-vitro screening (e.g., kinase inhibition assays) combined with 3D-QSAR (CoMFA) identifies critical steric/electronic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
